2-(1-(tert-Butoxycarbonyl)-3-fluoropiperidin-4-yl)acetic acid
Description
This compound features a piperidine ring substituted with a fluorine atom at position 3, a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, and an acetic acid moiety at position 3. The Boc group enhances stability during synthetic processes by protecting the amine from unwanted reactions, while the fluorine atom introduces electronic effects (e.g., increased electronegativity) that may influence reactivity or biological interactions . The acetic acid group enables conjugation or salt formation, making the compound a versatile intermediate in pharmaceutical synthesis.
Properties
IUPAC Name |
2-[3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20FNO4/c1-12(2,3)18-11(17)14-5-4-8(6-10(15)16)9(13)7-14/h8-9H,4-7H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBYZDLGSYTGHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373502-96-5 | |
| Record name | 2-{1-[(tert-butoxy)carbonyl]-3-fluoropiperidin-4-yl}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(tert-Butoxycarbonyl)-3-fluoropiperidin-4-yl)acetic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Protection with tert-Butoxycarbonyl Group: The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and other scalable techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-(tert-Butoxycarbonyl)-3-fluoropiperidin-4-yl)acetic acid can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted position using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a suitable base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(1-(tert-Butoxycarbonyl)-3-fluoropiperidin-4-yl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(1-(tert-Butoxycarbonyl)-3-fluoropiperidin-4-yl)acetic acid involves its interaction with specific molecular targets. The Boc group serves as a protecting group, allowing selective reactions at other functional sites. The fluorine atom can influence the compound’s reactivity and binding affinity to biological targets, potentially affecting various biochemical pathways .
Comparison with Similar Compounds
Fluorinated Piperidine Derivatives
a. 2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic Acid (CAS 1373503-54-8)
- Structural Difference : Dual fluorine atoms at position 3.
- Molecular Formula: C₁₂H₁₉F₂NO₄ (MW: 279.284) .
- Applications : Likely used in drug discovery for enhanced metabolic stability.
b. 2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-ylidene)acetic Acid (CAS 2055043-56-4)
Substituted Piperidine and Pyrrolidine Derivatives
a. (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid (CAS 652971-20-5)
- Structural Difference : Phenyl group at position 4 and carboxylic acid (vs. acetic acid).
- Molecular Formula: C₁₇H₂₃NO₄ (MW: 305.37) .
b. (S)-2-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)acetic Acid (CAS 204688-61-9)
- Structural Difference : Pyrrolidine (5-membered ring) vs. piperidine (6-membered).
- Impact : Altered ring strain and conformational flexibility.
- Molecular Formula: C₁₁H₁₉NO₄ (MW: 237.28) .
c. 2-[1-(tert-Butoxycarbonyl)-4-m-tolylpiperidin-4-yl]acetic Acid
Variants with Alternative Protecting Groups
a. 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid (CAS 180576-05-0)
Melting Points and Purity
| Compound | CAS Number | Melting Point (°C) | Purity | Price (USD/g) |
|---|---|---|---|---|
| 2-(1-Boc-3,3-difluoropiperidin-4-yl)acetic Acid | 1373503-54-8 | Not reported | 97% | Not available |
| 2-[4-(Boc)piperazin-1-yl]pyridine-4-boronic acid | 936250-21-4 | 138–139.5 | 97% | ~30,400 JPY |
| [2-(1-Boc-piperidin-4-yl)-5-methyl-1,3-thiazol-4-yl]acetic Acid | 845885-88-3 | 48–50 | 97% | ~29,100 JPY |
Key Structural-Activity Relationships (SAR)
- Fluorine Substitution: Mono-fluorination balances electronic effects and steric bulk, whereas di-fluorination may enhance metabolic stability .
- Ring Size : Piperidine (6-membered) offers conformational flexibility, while pyrrolidine (5-membered) increases ring strain .
- Protecting Groups : Boc provides acid stability, whereas Fmoc is preferred in sequential deprotection strategies .
Biological Activity
2-(1-(tert-Butoxycarbonyl)-3-fluoropiperidin-4-yl)acetic acid, with the CAS number 1373502-96-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C₁₂H₂₀FNO₄
- Molecular Weight : 261.29 g/mol
- Structure : The compound features a piperidine ring substituted with a fluorine atom and a tert-butoxycarbonyl group, which influences its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Research indicates that compounds with similar structures often exhibit:
- Antimicrobial Activity : Compounds containing piperidine derivatives have been shown to possess antimicrobial properties, potentially acting against bacterial strains by inhibiting cell wall synthesis or interfering with metabolic pathways.
- CNS Activity : Piperidine derivatives are frequently investigated for their effects on the central nervous system (CNS). They may act as modulators of neurotransmitter systems, particularly those involving dopamine and serotonin pathways.
Case Studies and Research Findings
-
Antimicrobial Studies :
- A study demonstrated that piperidine derivatives exhibited significant antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism was proposed to involve disruption of bacterial membrane integrity and inhibition of key metabolic enzymes.
-
Neuropharmacological Effects :
- Research focused on the neuropharmacological effects of similar piperidine compounds has shown potential anxiolytic and antidepressant-like activities in animal models. These effects were linked to modulation of GABAergic and dopaminergic signaling pathways.
-
Synthesis and Structure-Activity Relationship (SAR) :
- A comprehensive SAR study indicated that modifications in the piperidine ring and substitution patterns significantly affect the biological activity of related compounds. For instance, the introduction of fluorine at specific positions enhanced potency against certain biological targets.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₀FNO₄ |
| Molecular Weight | 261.29 g/mol |
| Purity | ≥95% |
| CAS Number | 1373502-96-5 |
| Biological Activity | Observations |
|---|---|
| Antimicrobial | Active against S. aureus, E. coli |
| CNS Modulation | Potential anxiolytic effects |
| Structure-Activity Relationship | Fluorine substitution enhances activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
